2-Amino-5-ethylbenzene-1-sulfonamide

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring a specific ortho-amino, meta-ethyl substitution pattern on a benzenesulfonamide scaffold often face supply challenges with generic analogs. This 2-Amino-5-ethyl derivative (CAS 616224-76-1) is the precise building block for carbonic anhydrase inhibitor programs and heterocycle synthesis. - Unique scaffold with LogP 2.84 and TPSA 94.6 Ų for consistent SAR studies. - Reactive ortho-amino handle enables reliable diazotization, acylation, and condensation. - Eliminates experimental variability caused by substituting 5-methyl or 5-chloro analogs.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 616224-76-1
Cat. No. B13962345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-ethylbenzene-1-sulfonamide
CAS616224-76-1
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)N)S(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)8(5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
InChIKeyIAYDHFBAELRENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-ethylbenzene-1-sulfonamide: Physicochemical Profile & Procurement


2-Amino-5-ethylbenzene-1-sulfonamide (CAS 616224-76-1) is a specific positional isomer within the amino‑ethylbenzene sulfonamide family, defined by the 2‑amino, 5‑ethyl substitution pattern on the benzenesulfonamide scaffold . The compound is a sulfonamide derivative featuring an amino group at the ortho position and an ethyl group at the meta position relative to the sulfonamide moiety, with a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol [1]. Its unique substitution pattern confers distinct physicochemical properties, including a computed LogP of 2.84, a topological polar surface area (PSA) of 94.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors . These properties position the compound as a strategic building block in medicinal chemistry, where the ortho‑amino group provides a reactive handle for further derivatization while the meta‑ethyl substituent modulates lipophilicity and steric bulk relative to unsubstituted or methyl‑substituted analogs.

Why 2-Amino-5-ethylbenzene-1-sulfonamide Cannot Be Substituted


Substituting 2‑amino‑5‑ethylbenzene‑1‑sulfonamide with closely related analogs—such as the 5‑methyl, 5‑chloro, or 5‑methoxy derivatives—introduces quantifiable changes in molecular weight, lipophilicity, and steric parameters that directly impact downstream synthetic yields, physicochemical behavior, and biological target engagement . The ethyl group at position 5 confers a molecular weight of 200.26 g/mol and a LogP of 2.84, whereas the 5‑methyl analog reduces molecular weight by 14 Da (186.23 g/mol) and lowers LogP, and the 5‑chloro analog introduces an electron‑withdrawing substituent that alters the electronic distribution of the aromatic ring . These differences are not merely incremental; they represent divergent starting points for structure‑activity relationship (SAR) campaigns, where the 5‑ethyl substituent provides a specific balance of hydrophobicity and steric bulk that cannot be replicated by hydrogen, methyl, methoxy, or halogen substituents without altering the compound's behavior in enzyme inhibition assays, membrane permeability, or subsequent synthetic transformations [1]. Consequently, generic substitution—whether driven by cost, availability, or assumed bioisosterism—risks compromising experimental reproducibility and may lead to false negative or false positive results in medicinal chemistry and chemical biology workflows.

2-Amino-5-ethylbenzene-1-sulfonamide: Quantitative Differentiation vs. Analogs


Lipophilicity (LogP): Ethyl vs. Methyl & Chloro Analogs

2‑Amino‑5‑ethylbenzene‑1‑sulfonamide exhibits a computed LogP of 2.84, which is substantially higher than that of its 5‑chloro analog (LogP = 1.41) and expected to be elevated relative to the 5‑methyl analog based on the increased carbon count of the ethyl substituent . This quantifiable difference in lipophilicity directly impacts the compound's solubility profile, membrane permeability, and its suitability as a scaffold in medicinal chemistry campaigns where balancing hydrophobicity is critical for optimizing ADME properties [1].

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight & Steric Bulk: Ethyl vs. Methyl & Hydrogen

The molecular weight of 2‑amino‑5‑ethylbenzene‑1‑sulfonamide is 200.26 g/mol, which is 14 Da greater than the 5‑methyl analog (186.23 g/mol) and 28 Da greater than the unsubstituted 2‑aminobenzenesulfonamide [1]. This mass difference is analytically distinguishable and reflects the increased steric bulk of the ethyl group relative to methyl or hydrogen, a parameter that influences binding pocket complementarity and the compound's behavior as a synthetic intermediate .

Molecular Weight Steric Parameters SAR Studies

Rotatable Bonds & Conformational Flexibility: Ethyl vs. Methyl & Methoxy

2‑Amino‑5‑ethylbenzene‑1‑sulfonamide possesses two rotatable bonds (one for the ethyl group and one for the sulfonamide group), whereas the 5‑methyl analog has only one rotatable bond, and the 5‑methoxy analog has two but with different conformational dynamics due to the oxygen atom [1]. The presence of the ethyl rotatable bond increases the compound's conformational flexibility, which can influence entropic contributions to binding free energy and may affect its ability to adopt bioactive conformations [2].

Conformational Analysis Drug Design Physicochemical Properties

Topological Polar Surface Area & Hydrogen Bonding

The TPSA of 2‑amino‑5‑ethylbenzene‑1‑sulfonamide is 94.6 Ų, a value that falls within the typical range for benzenesulfonamide derivatives but is specifically modulated by the 2‑amino and 5‑ethyl substitution pattern [1]. This TPSA value, combined with two hydrogen bond donors and four acceptors, positions the compound within favorable drug‑likeness space (TPSA < 140 Ų) while maintaining sufficient polarity for aqueous solubility [2]. These parameters are essential for predicting passive membrane permeability and for designing compounds with optimal pharmacokinetic profiles.

Polar Surface Area Membrane Permeability Drug‑Likeness

2-Amino-5-ethylbenzene-1-sulfonamide: Research & Industrial Applications


Carbonic Anhydrase Inhibitor Scaffold

2‑Amino‑5‑ethylbenzene‑1‑sulfonamide serves as a privileged scaffold for designing carbonic anhydrase (CA) inhibitors, particularly against tumor‑associated isoforms CA IX and CA XII. The ortho‑amino group can be functionalized to generate diverse derivatives, while the 5‑ethyl substituent provides a specific lipophilic anchor that may enhance isoform selectivity relative to smaller substituents . This application is directly supported by the compound's favorable TPSA (94.6 Ų), hydrogen bonding capacity, and moderate lipophilicity (LogP = 2.84), which together suggest good membrane permeability and target engagement potential [1].

Positional Isomer SAR Probe

The precise 2‑amino, 5‑ethyl substitution pattern of this compound makes it an invaluable tool for probing structure‑activity relationships (SAR) in sulfonamide‑based enzyme inhibition. Comparative studies with the 5‑methyl, 5‑chloro, and 5‑methoxy analogs can elucidate the steric and electronic contributions of the 5‑position substituent to binding affinity and selectivity, leveraging the quantifiable differences in LogP, molecular weight, and rotatable bond count documented above .

Heterocyclic Synthesis Intermediate

The primary amino group at position 2 provides a reactive handle for diazotization, acylation, or condensation reactions, enabling the synthesis of benzothiadiazine dioxides, Schiff bases, and other nitrogen‑containing heterocycles. The 5‑ethyl substituent remains intact during these transformations, allowing for the modular construction of libraries with defined alkyl substitution patterns . The compound's molecular weight (200.26 g/mol) and rotatable bond count (2) facilitate handling and purification in standard organic synthesis workflows [1].

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